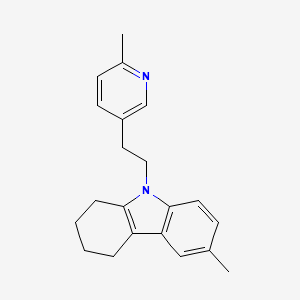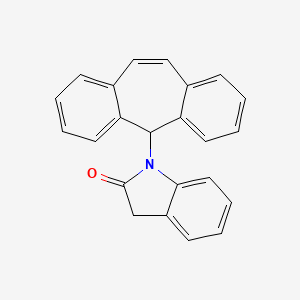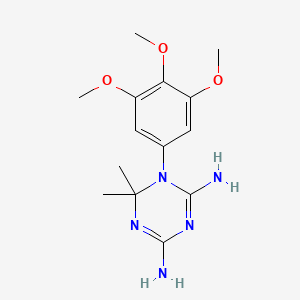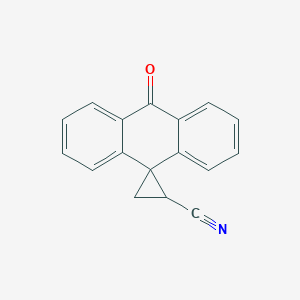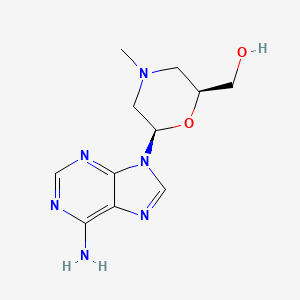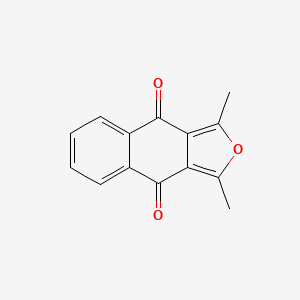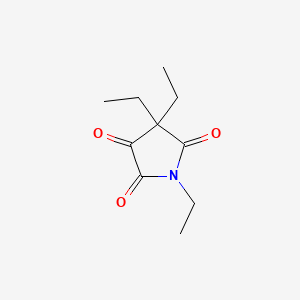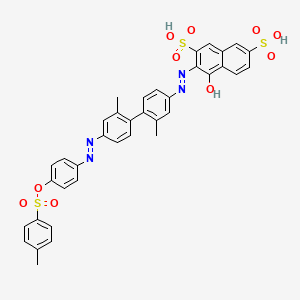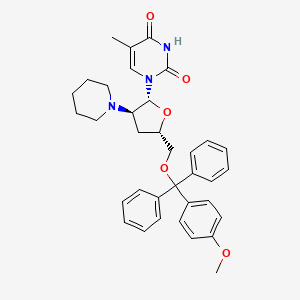
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(1-piperidinyl)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of various substituents, confer unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(1-piperidinyl)- typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected using a diphenylmethyl group, which is introduced through a reaction with diphenylmethyl chloride in the presence of a base.
Deoxygenation at the 2’ and 3’ positions: The hydroxyl groups at the 2’ and 3’ positions are removed through a series of reduction reactions, often involving reagents such as tributyltin hydride.
Introduction of the piperidinyl group: The piperidinyl group is introduced at the 2’ position through a nucleophilic substitution reaction.
Methylation at the 5 position: The methyl group is introduced at the 5 position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-methyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the piperidinyl group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2’ and 5’ positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted nucleoside analogs.
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The compound exerts its effects primarily through interactions with nucleic acid synthesis pathways. It can be incorporated into RNA, leading to the disruption of normal RNA function and synthesis. The modifications in the compound’s structure can also inhibit enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the additional substituents present in the compound of interest.
5-Methyluridine: Contains a methyl group at the 5 position but lacks other modifications.
2’,3’-Dideoxycytidine: Similar deoxygenation at the 2’ and 3’ positions but with a different base.
Uniqueness
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(1-piperidinyl)- is unique due to its combination of modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, alter its interactions with biological molecules, and potentially improve its therapeutic efficacy.
Propriétés
Numéro CAS |
134935-01-6 |
|---|---|
Formule moléculaire |
C35H39N3O5 |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-piperidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C35H39N3O5/c1-25-23-38(34(40)36-32(25)39)33-31(37-20-10-5-11-21-37)22-30(43-33)24-42-35(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-18-29(41-2)19-17-28/h3-4,6-9,12-19,23,30-31,33H,5,10-11,20-22,24H2,1-2H3,(H,36,39,40)/t30-,31+,33+/m0/s1 |
Clé InChI |
QORIJNKYCKDNFI-RKKDRKJOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCC6 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



